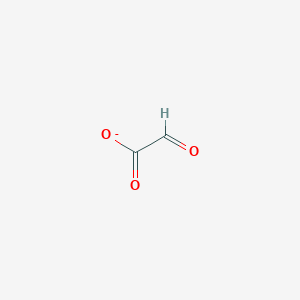

Glyoxylate

Número de catálogo B1226380

Peso molecular: 73.03 g/mol

Clave InChI: HHLFWLYXYJOTON-UHFFFAOYSA-M

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05834262

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.475 g of Hansenula polymorpha transformant GO1 (10.0 IU glycolate oxidase and 22,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 97.1%, 2.9%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 107% and 231% respectively, of their initial values.

[Compound]

Name

flavin mononucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aqueous solution

Quantity

10 mL

Type

solvent

Reaction Step Three

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].C(N)CN.[C:10]([OH:15])(=[O:14])C(C)C.[C:16]([O-:20])(=[O:19])[CH2:17][OH:18].CCC(C[O:27]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:10]([O-:15])=[O:14].[C:17]([O-:27])(=[O:18])[C:16]([O-:20])=[O:19] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)(=O)O

|

[Compound]

|

Name

|

flavin mononucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fischer-Porter glass aerosol reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was flushed with oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred at 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05834262

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.475 g of Hansenula polymorpha transformant GO1 (10.0 IU glycolate oxidase and 22,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 97.1%, 2.9%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 107% and 231% respectively, of their initial values.

[Compound]

Name

flavin mononucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aqueous solution

Quantity

10 mL

Type

solvent

Reaction Step Three

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].C(N)CN.[C:10]([OH:15])(=[O:14])C(C)C.[C:16]([O-:20])(=[O:19])[CH2:17][OH:18].CCC(C[O:27]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:10]([O-:15])=[O:14].[C:17]([O-:27])(=[O:18])[C:16]([O-:20])=[O:19] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)(=O)O

|

[Compound]

|

Name

|

flavin mononucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fischer-Porter glass aerosol reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was flushed with oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred at 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |